5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmaceutical activities, making this compound of particular interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE, often involves multicomponent reactions. These reactions are versatile and allow for the incorporation of multiple fused heterocyclic scaffolds, leading to the formation of complex structures . Common synthetic methods include the use of catalysts such as SiO2-tpy-Nb and solvents like IPA:H2O under reflux conditions .
Industrial Production Methods
Industrial production of such compounds typically involves scalable synthetic routes that ensure high yields and purity. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
What sets 5-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique structure, which combines an indole moiety with a diazinane-trione scaffold. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H18N4O3 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N4O3/c1-20-15(22)13(16(23)21(2)17(20)24)10-18-8-7-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,19,22H,7-8H2,1-2H3 |
InChI Key |
QGNYJZDVNQEGJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NCCC2=CNC3=CC=CC=C32)O |
Origin of Product |
United States |
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